molecular formula C9H14O B1361359 1-Cyclohexylidenepropan-2-one CAS No. 874-68-0

1-Cyclohexylidenepropan-2-one

Cat. No.: B1361359
CAS No.: 874-68-0
M. Wt: 138.21 g/mol
InChI Key: KVSOBMXTKPYCSG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylidenepropan-2-one can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild heating conditions to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylidenepropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclohexylidenepropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclohexylidenepropan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of biologically active metabolites. The compound’s reactivity is influenced by the presence of the cyclohexylidene group, which can undergo various transformations under different conditions .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexylidenepropan-2-one is unique due to its specific combination of a cyclohexylidene group and a propan-2-one moiety. This structural arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for various applications .

Properties

IUPAC Name

1-cyclohexylidenepropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-8(10)7-9-5-3-2-4-6-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSOBMXTKPYCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236327
Record name 2-Propanone, 1-cyclohexylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-68-0
Record name 2-Propanone, 1-cyclohexylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1-cyclohexylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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